molecular formula C6H13ClN2O B1447106 3-(Ethylamino)pyrrolidin-2-one hydrochloride CAS No. 1803560-96-4

3-(Ethylamino)pyrrolidin-2-one hydrochloride

Cat. No. B1447106
M. Wt: 164.63 g/mol
InChI Key: ITTYKPKXFYIRRD-UHFFFAOYSA-N
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Description

3-(Ethylamino)pyrrolidin-2-one hydrochloride is a chemical compound with the CAS Number: 1803560-96-4 . It has a molecular weight of 164.63 and its IUPAC name is 3-(ethylamino)pyrrolidin-2-one hydrochloride .


Molecular Structure Analysis

The Inchi Code for 3-(Ethylamino)pyrrolidin-2-one hydrochloride is 1S/C6H12N2O.ClH/c1-2-7-5-3-4-8-6(5)9;/h5,7H,2-4H2,1H3,(H,8,9);1H .


Physical And Chemical Properties Analysis

3-(Ethylamino)pyrrolidin-2-one hydrochloride is a powder that is stored at room temperature .

Scientific Research Applications

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a nitrogen heterocycle, is extensively utilized in medicinal chemistry to develop compounds for treating human diseases. The interest in this scaffold stems from its sp^3 hybridization, which allows efficient exploration of the pharmacophore space, its contribution to the stereochemistry of molecules, and its non-planarity that enhances three-dimensional coverage. Pyrrolidine derivatives, including 3-(Ethylamino)pyrrolidin-2-one hydrochloride, are explored for their target selectivity and potential biological activities. The variations in the pyrrolidine ring, such as pyrrolizines, pyrrolidine-2-one, and prolinol derivatives, offer a rich ground for structural and activity relationship studies, potentially leading to novel drug candidates with varied biological profiles (Li Petri et al., 2021).

Pyrrolizidine Alkaloids Biosynthesis

Pyrrolizidine alkaloids, characteristic secondary metabolites found in certain plant families, have been the subject of research for their powerful defense mechanisms against herbivores. These compounds, including derivatives similar to 3-(Ethylamino)pyrrolidin-2-one hydrochloride, are studied for their biosynthesis pathways, particularly focusing on the evolution and diversification of these pathways within the Senecioneae tribe. The research highlights the conserved initial steps and the plasticity in the diversification of pyrrolizidine alkaloids, providing insights into their biological significance and potential applications in understanding plant defense and adaptability mechanisms (Langel et al., 2011).

Enaminoketones and Enaminothiones in Heterocyclic Compound Synthesis

Enaminoketones, including structures related to 3-(Ethylamino)pyrrolidin-2-one hydrochloride, are gaining interest as key intermediates in the synthesis of heterocyclic compounds and natural products. Their unique chemical properties, combining the nucleophilicity of enamines with the electrophilicity of enones, make them versatile synthetic intermediates for constructing various heterocycles, such as pyridine, pyrimidine, and pyrrole derivatives. This versatility extends to applications in medicinal chemistry, where enaminoketones are explored for their potential anticonvulsant properties and as scaffolds for developing biologically active compounds (Negri et al., 2004).

Hybrid Catalysts in Medicinal Chemistry

The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are related to the chemical framework of 3-(Ethylamino)pyrrolidin-2-one hydrochloride, showcases the importance of hybrid catalysts in medicinal chemistry. These scaffolds are key precursors for pharmaceutical industries due to their synthetic versatility and bioavailability. The use of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, in synthesizing these structures through one-pot multicomponent reactions, highlights the innovative approaches in medicinal chemistry aimed at developing new compounds with potential therapeutic applications (Parmar et al., 2023).

Safety And Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-(ethylamino)pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-2-7-5-3-4-8-6(5)9;/h5,7H,2-4H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTYKPKXFYIRRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCNC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Ethylamino)pyrrolidin-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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